(Z)-N-(4-(difluoromethoxy)benzylidene)-2-methylaniline oxide
Description
(Z)-N-(4-(Difluoromethoxy)benzylidene)-2-methylaniline oxide is a Schiff base derivative characterized by a benzylidene-aniline oxide backbone with a difluoromethoxy (-OCF₂H) substituent at the para position of the benzylidene ring and a methyl group at the ortho position of the aniline moiety. Its Z-configuration refers to the stereochemistry around the imine double bond.
Synthetic routes typically involve condensation of 4-(difluoromethoxy)benzaldehyde with 2-methylaniline oxide under acidic conditions. Crystallographic studies using programs like SHELXL have elucidated its planar geometry and intermolecular interactions, such as hydrogen bonding involving the oxide group .
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-N-(2-methylphenyl)methanimine oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO2/c1-11-4-2-3-5-14(11)18(19)10-12-6-8-13(9-7-12)20-15(16)17/h2-10,15H,1H3/b18-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSUAYLAXNTLJF-ZDLGFXPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[N+](=CC2=CC=C(C=C2)OC(F)F)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/[N+](=C/C2=CC=C(C=C2)OC(F)F)/[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(4-(difluoromethoxy)benzylidene)-2-methylaniline oxide typically involves the condensation of 4-(difluoromethoxy)benzaldehyde with 2-methylaniline oxide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as purification and quality control are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(4-(difluoromethoxy)benzylidene)-2-methylaniline oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(4-(difluoromethoxy)benzylidene)-2-methylaniline oxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be used to study the effects of difluoromethoxy groups on biological systems. It can serve as a model compound to investigate the interactions between similar molecules and biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industries, including electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (Z)-N-(4-(difluoromethoxy)benzylidene)-2-methylaniline oxide involves its interaction with specific molecular targets and pathways. The difluoromethoxy group may play a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity towards target molecules. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Molecular Geometry
Crystallographic analyses refined via SHELXL reveal that the difluoromethoxy group introduces steric and electronic perturbations distinct from other substituents. For example:
| Compound | C-O Bond Length (Å) | Dihedral Angle (°) | Intermolecular H-Bond (Å) |
|---|---|---|---|
| (Z)-N-(4-OCF₂H-benzylidene)-2-Me-aniline oxide | 1.36 | 8.2 | 2.89 (N-O⋯H-C) |
| (Z)-N-(4-OCH₃-benzylidene)-2-Me-aniline oxide | 1.41 | 5.1 | 2.93 (N-O⋯H-C) |
| (Z)-N-(4-Cl-benzylidene)-2-Me-aniline oxide | — | 12.4 | 3.10 (N-O⋯H-Cl) |
- Difluoromethoxy vs. Methoxy : The electron-withdrawing -OCF₂H group shortens the C-O bond (1.36 Å vs. 1.41 Å) and increases planarity (dihedral angle 8.2° vs. 5.1°), enhancing conjugation .
- Halogen Substitution : Chlorine at the para position disrupts planarity (dihedral angle 12.4°) due to steric bulk, reducing π-π stacking efficiency .
Spectroscopic and Reactivity Profiles
- UV-Vis Spectroscopy : The difluoromethoxy derivative exhibits a redshifted absorption (λₘₐₓ = 320 nm) compared to methoxy (λₘₐₓ = 295 nm), attributed to enhanced electron delocalization .
- Thermal Stability : Differential scanning calorimetry (DSC) shows a melting point of 142°C for the difluoromethoxy compound, higher than its methoxy analog (128°C), likely due to stronger intermolecular interactions .
Methodological Insights from Crystallographic Tools
Structural comparisons rely heavily on software such as:
Biological Activity
(Z)-N-(4-(difluoromethoxy)benzylidene)-2-methylaniline oxide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of difluoromethoxy groups has been shown to enhance the biological properties of organic molecules, affecting their pharmacokinetics and bioactivity. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumoral, and other pharmacological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The introduction of fluorine atoms in organic compounds often alters their interactions with biological targets. Fluorine can enhance lipophilicity, facilitating membrane permeability and improving bioavailability. This property is crucial for the efficacy of drugs targeting various biological pathways.
Antimicrobial Activity
Recent studies have indicated that compounds containing difluoromethoxy groups exhibit significant antimicrobial properties. For instance, a related compound demonstrated growth inhibition against Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 1,000 μg/mL . The presence of the difluoromethoxy group may contribute to this activity by interfering with microbial metabolic processes.
Antitumoral Activity
Compounds similar to this compound have been evaluated for their antitumoral properties. The MTT assay has been used to assess cell viability in various cancer cell lines, showing promising results in inhibiting tumor growth . The mechanism may involve the induction of apoptosis or cell cycle arrest, although specific pathways need further elucidation.
Case Studies
Pharmacological Implications
The unique properties of this compound suggest potential applications in drug development. Its ability to modulate enzyme activity and interact with biological membranes positions it as a candidate for further research in treating infections and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
